N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the triazole ring in its structure contributes to its stability and reactivity, making it a valuable compound in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents . Another study mentioned that [1,2,4]triazolo[4,3-a]pyrazine derivatives were evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases .
Mode of Action
Similar compounds have shown to inhibit the growth of cancer cells by inhibiting the expression of c-met and vegfr-2 .
Biochemical Pathways
Similar compounds have been found to interfere with the c-met and vegfr-2 pathways .
Result of Action
Similar compounds have shown promising antiproliferative activities against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of 4-chlorophenylhydrazine with 3-methylpyridine-2-carboxylic acid under acidic conditions to form the triazole ring . The resulting intermediate is then treated with sulfonyl chloride to introduce the sulfonamide group . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors . This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product . Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the sulfonamide group to sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfonic acids.
Substitution: Various triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits dual c-Met/VEGFR-2 inhibitory activities and potential anticancer properties.
[1,2,4]Triazolo[4,3-a]pyrimidine: Investigated as a CDK2 inhibitor with significant anticancer activity.
Uniqueness
N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide stands out due to its unique combination of a triazole ring and a sulfonamide group, which contributes to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2S/c1-9-15-16-13-7-6-12(8-18(9)13)21(19,20)17-11-4-2-10(14)3-5-11/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNGSSNHMJCFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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